Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane
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Overview
Description
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is a complex organosilicon compound with the molecular formula C47H86O3Si . This compound is characterized by its unique structure, which includes a silane group attached to a phenyl ring substituted with three dodecyloxy groups and an ethynyl linkage. It is often used in advanced material science and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane typically involves the following steps:
Formation of the Phenyl Ethynyl Intermediate: The phenyl ring is first substituted with three dodecyloxy groups through a series of nucleophilic substitution reactions.
Ethynylation: The substituted phenyl ring is then subjected to an ethynylation reaction to introduce the ethynyl group.
Silane Introduction: Finally, the ethynylated phenyl compound is reacted with trimethylsilane under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce various silane derivatives .
Scientific Research Applications
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dodecyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and dodecyloxy groups.
Trimethyl{[3,4,5-tris(methoxy)phenyl]ethynyl}silane: Similar but with methoxy groups instead of dodecyloxy groups.
Uniqueness
Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane is unique due to its combination of a silane group, ethynyl linkage, and three dodecyloxy groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
654065-53-9 |
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Molecular Formula |
C47H86O3Si |
Molecular Weight |
727.3 g/mol |
IUPAC Name |
trimethyl-[2-(3,4,5-tridodecoxyphenyl)ethynyl]silane |
InChI |
InChI=1S/C47H86O3Si/c1-7-10-13-16-19-22-25-28-31-34-38-48-45-42-44(37-41-51(4,5)6)43-46(49-39-35-32-29-26-23-20-17-14-11-8-2)47(45)50-40-36-33-30-27-24-21-18-15-12-9-3/h42-43H,7-36,38-40H2,1-6H3 |
InChI Key |
TXWBRBUFPSWHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#C[Si](C)(C)C |
Origin of Product |
United States |
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